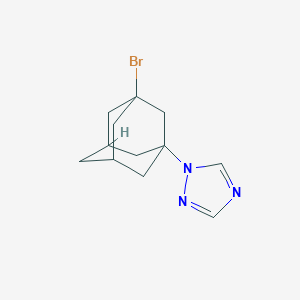
N-methyl-N'-(3-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(3-phenylpropyl)thiourea (also known as S-adenosyl-L-homocysteine hydrolase inhibitor) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies.
Mecanismo De Acción
N-methyl-N'-(3-phenylpropyl)thiourea acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. This results in the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases and other enzymes that utilize SAM as a cofactor.
Biochemical and Physiological Effects:
N-methyl-N'-(3-phenylpropyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including the modulation of DNA methylation, protein methylation, and polyamine biosynthesis. In particular, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to induce global DNA hypomethylation and alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to modulate the levels of polyamines, which are important regulators of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N'-(3-phenylpropyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for SAHH, its ability to modulate the levels of SAM and its downstream metabolites, and its potential applications in studying various biological processes. However, N-methyl-N'-(3-phenylpropyl)thiourea also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several future directions for the use of N-methyl-N'-(3-phenylpropyl)thiourea in scientific research. One potential area of focus is the role of SAM and its downstream metabolites in cancer development and progression. Another potential area of focus is the development of novel SAHH inhibitors with improved potency and selectivity. Additionally, the use of N-methyl-N'-(3-phenylpropyl)thiourea in combination with other inhibitors or chemotherapeutic agents may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
N-methyl-N'-(3-phenylpropyl)thiourea can be synthesized through a multistep reaction process involving the reaction of N-methylthiourea with 3-phenylpropyl bromide in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-methyl-N'-(3-phenylpropyl)thiourea.
Aplicaciones Científicas De Investigación
N-methyl-N'-(3-phenylpropyl)thiourea has been widely used in scientific research as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosyl-L-methionine (SAM). SAM is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and polyamine biosynthesis. By inhibiting SAHH, N-methyl-N'-(3-phenylpropyl)thiourea can modulate the levels of SAM and its downstream metabolites, thereby providing a powerful tool for investigating the role of SAM in various biological processes.
Propiedades
IUPAC Name |
1-methyl-3-(3-phenylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCHLJMYLRSALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![4-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5222684.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)